2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione
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Overview
Description
2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione is an organic compound with a complex structure that includes both indene and diketone functionalities
Preparation Methods
The synthesis of 2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient and environmentally friendly, as it reduces waste and enhances atom economy.
Chemical Reactions Analysis
2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diketone functionalities into alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. For example, it acts as an anaphylatoxin receptor antagonist by binding to the receptor and inhibiting its activity . This interaction can modulate various biological processes, including inflammation and immune response.
Comparison with Similar Compounds
Similar compounds to 2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione include:
These compounds share similar structural features but differ in their specific functional groups and chemical properties
Properties
CAS No. |
1483-71-2 |
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Molecular Formula |
C23H16O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-phenacyl-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C23H16O3/c24-20(16-9-3-1-4-10-16)15-23(17-11-5-2-6-12-17)21(25)18-13-7-8-14-19(18)22(23)26/h1-14H,15H2 |
InChI Key |
RMDJHCGTHAGOQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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